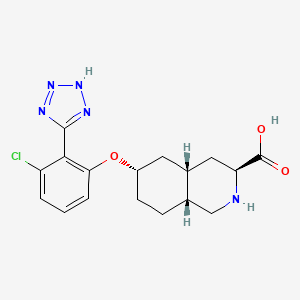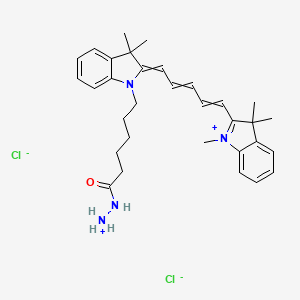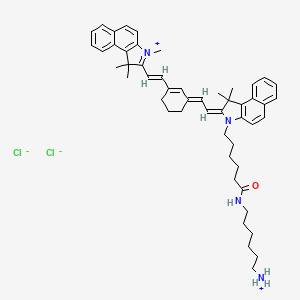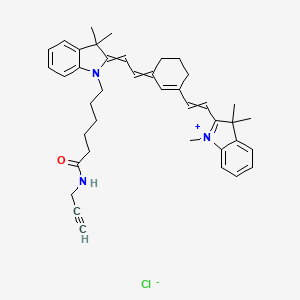
Dasolampanel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dasolampanel est un composé chimique connu pour son rôle d'antagoniste compétitif des récepteurs AMPA et kainate. Il s'agit d'un analogue biodisponible par voie orale du tézampanel, qui a été développé pour le traitement des douleurs chroniques, notamment la douleur neuropathique et la migraine . Le composé a une formule moléculaire de C17H20ClN5O3 et une masse molaire de 377,83 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du dasolampanel implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une grande pureté .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Le processus peut inclure des étapes de purification supplémentaires telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions
Dasolampanel subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le this compound.
Réactifs et conditions communs
Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des atmosphères inertes .
Principaux produits formés
Les principaux produits formés à partir des réactions du this compound dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur le cycle aromatique .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles. Voici quelques-uns des domaines clés de la recherche :
Chimie : this compound est utilisé comme composé modèle pour étudier le comportement des antagonistes des récepteurs AMPA et kainate.
Biologie : Le composé est utilisé pour étudier le rôle des récepteurs du glutamate dans divers processus biologiques.
Médecine : this compound a été étudié pour son potentiel à traiter les douleurs chroniques, notamment la douleur neuropathique et la migraine.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs du glutamate.
Mécanisme d'action
This compound exerce ses effets en antagonisant de manière compétitive les récepteurs AMPA et kainate. Ces récepteurs sont impliqués dans la neurotransmission excitatrice dans le système nerveux central. En bloquant ces récepteurs, le this compound réduit la transmission excitatrice médiée par le glutamate, ce qui peut contribuer à soulager la douleur et d'autres symptômes associés à une signalisation excessive du glutamate . Les cibles moléculaires du this compound incluent les sous-unités des récepteurs AMPA et kainate, et les voies impliquées sont liées à la neurotransmission du glutamate .
Applications De Recherche Scientifique
Dasolampanel has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: this compound is used as a model compound to study the behavior of AMPA and kainate receptor antagonists.
Biology: The compound is used to investigate the role of glutamate receptors in various biological processes.
Medicine: this compound has been explored for its potential to treat chronic pain conditions, including neuropathic pain and migraine.
Industry: The compound is used in the development of new pharmaceuticals targeting glutamate receptors.
Mécanisme D'action
Dasolampanel exerts its effects by competitively antagonizing the AMPA and kainate receptors. These receptors are involved in the excitatory neurotransmission in the central nervous system. By blocking these receptors, this compound reduces the excitatory transmission mediated by glutamate, which can help alleviate pain and other symptoms associated with overactive glutamate signaling . The molecular targets of this compound include the AMPA and kainate receptor subunits, and the pathways involved are related to glutamate neurotransmission .
Comparaison Avec Des Composés Similaires
Dasolampanel est similaire à d'autres antagonistes des récepteurs AMPA et kainate, tels que le tézampanel et le sélurampanel. This compound est unique en raison de sa biodisponibilité orale, ce qui le rend plus pratique pour une utilisation clinique par rapport au tézampanel, qui nécessite une administration intraveineuse . D'autres composés similaires incluent l'irampanel et le sélurampanel, qui ciblent également les mêmes récepteurs mais peuvent avoir des propriétés pharmacocinétiques et des applications cliniques différentes .
Propriétés
Numéro CAS |
503294-13-1 |
|---|---|
Formule moléculaire |
C17H20ClN5O3 |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
(3S,4aS,6S,8aR)-6-[3-chloro-2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20ClN5O3/c18-12-2-1-3-14(15(12)16-20-22-23-21-16)26-11-5-4-9-8-19-13(17(24)25)7-10(9)6-11/h1-3,9-11,13,19H,4-8H2,(H,24,25)(H,20,21,22,23)/t9-,10+,11-,13-/m0/s1 |
Clé InChI |
LAKQPSQCICNZII-NOHGZBONSA-N |
SMILES |
O=C([C@H]1NC[C@]2([H])CC[C@H](OC3=CC=CC(Cl)=C3C4=NN=NN4)C[C@]2([H])C1)O |
SMILES isomérique |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O |
SMILES canonique |
C1CC2CNC(CC2CC1OC3=C(C(=CC=C3)Cl)C4=NNN=N4)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NGX-426; NGX 426; NGX426; Dasolampanel |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)
![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)

